3-(3,5-Dimethylphenoxy)propanal

Catalog No.
S3361530
CAS No.
1017340-14-5
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,5-Dimethylphenoxy)propanal

CAS Number

1017340-14-5

Product Name

3-(3,5-Dimethylphenoxy)propanal

IUPAC Name

3-(3,5-dimethylphenoxy)propanal

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h4,6-8H,3,5H2,1-2H3

InChI Key

AIPPCTANLPCGTO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCCC=O)C

Canonical SMILES

CC1=CC(=CC(=C1)OCCC=O)C

Intermediate for Synthesis

DMPP is primarily used as a versatile intermediate in the synthesis of more complex molecules. Its reactive aldehyde group allows for further chemical transformations, making it a valuable building block for various pharmaceuticals and agrochemicals []. Research studies explore DMPP's potential in creating new drugs and pesticides with improved efficacy and targeted properties.

Here are some examples of DMPP's use in synthesis:

  • Pharmaceuticals: DMPP can serve as a starting material for synthesizing novel drugs with diverse therapeutic applications. Research efforts focus on utilizing DMPP's structure to develop medications targeting specific diseases [].
  • Agrochemicals: DMPP holds promise in the development of new herbicides, insecticides, and fungicides. Its chemical properties can be tailored to create more potent and selective agrochemicals for improved crop protection [].

3-(3,5-Dimethylphenoxy)propanal is an organic compound characterized by its structure, which includes a propanal group attached to a phenoxy group substituted with two methyl groups at the 3 and 5 positions of the phenyl ring. The molecular formula for this compound is C12H14O2, and its systematic name reflects its structural components, indicating both the alkyl and aldehyde functionalities. The compound can be represented by the following structural formula:

This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science due to its unique chemical properties and potential biological activities.

Typical of aldehydes and ethers. Key reactions include:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 3-(3,5-Dimethylphenoxy)propanoic acid.
  • Reduction: It can also undergo reduction to form the corresponding alcohol, 3-(3,5-Dimethylphenoxy)propanol.
  • Condensation Reactions: The aldehyde functionality allows for condensation reactions with amines or alcohols to form imines or hemiacetals, respectively.
  • Nucleophilic Addition: The carbonyl carbon in the aldehyde can react with nucleophiles such as Grignard reagents or organolithium compounds to form alcohols after hydrolysis.

These reactions highlight the versatility of 3-(3,5-Dimethylphenoxy)propanal in synthetic organic chemistry.

The synthesis of 3-(3,5-Dimethylphenoxy)propanal can be achieved through several methods:

  • Alkylation of Phenol: Starting from 3,5-dimethylphenol, alkylation with a suitable alkyl halide (such as 1-bromopropane) can yield the ether.
  • Formylation: The resulting ether can then undergo formylation using reagents like paraformaldehyde in the presence of a Lewis acid catalyst to introduce the aldehyde group.
  • Direct Synthesis from Phenols: Another approach involves direct synthesis from commercially available precursors through a series of reactions including ether formation followed by aldehyde introduction via oxidation.

Each method has its advantages and may vary in terms of yield and purity of the final product.

The applications of 3-(3,5-Dimethylphenoxy)propanal span various fields:

  • Pharmaceuticals: Its potential biological activities may lead to applications in drug development for treating inflammatory or infectious diseases.
  • Agricultural Chemicals: Similar compounds are often explored as herbicides or fungicides due to their biological activity against pests.
  • Material Science: This compound could serve as a building block for polymers or other materials that require specific functional groups for enhanced properties.

Interaction studies involving 3-(3,5-Dimethylphenoxy)propanal are crucial for understanding its behavior in biological systems. These studies typically focus on:

  • Protein Binding Affinity: Assessing how well the compound interacts with various proteins can provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how this compound is metabolized by organisms helps predict its efficacy and safety profile.
  • Synergistic Effects: Investigating interactions with other compounds may reveal enhanced biological activities when used in combination therapies.

Such studies are essential for advancing knowledge about this compound's potential therapeutic uses.

Several compounds share structural similarities with 3-(3,5-Dimethylphenoxy)propanal. Here are some notable examples:

Compound NameStructureUnique Features
4-MethylphenylacetaldehydeC9H10OContains a methyl group on the phenyl ring; used in fragrance synthesis.
2-(4-Methylphenoxy)ethanolC10H14O2Features an ethylene glycol moiety; used as a solvent and surfactant.
4-EthylphenolC10H14OKnown for its use in flavoring; exhibits antimicrobial properties.

Uniqueness of 3-(3,5-Dimethylphenoxy)propanal

What sets 3-(3,5-Dimethylphenoxy)propanal apart from these similar compounds is its specific arrangement of functional groups that may confer unique biological activities and chemical reactivity patterns not found in others. Its dual functionality as both an aldehyde and an ether positions it well for diverse synthetic applications and potential therapeutic uses.

Design of Myeloid Cell Leukemia-1 (Mcl-1) Inhibitory Scaffolds

Mcl-1, an anti-apoptotic Bcl-2 family protein, is overexpressed in numerous cancers and associated with therapeutic resistance. 3-(3,5-Dimethylphenoxy)propanal derivatives have been strategically incorporated into tricyclic dihydropyrazinoindolone-based scaffolds to inhibit Mcl-1’s interaction with pro-apoptotic proteins. The phenoxypropanal motif contributes critical hydrogen-bonding and hydrophobic interactions within the Mcl-1 binding pocket, enabling subnanomolar affinity. For instance, compound 26, a derivative featuring this motif, demonstrated a dissociation constant (K~i~) < 200 pM in time-resolved fluorescence resonance energy transfer (TR-FRET) assays [1].

Structural studies reveal that the 3,5-dimethylphenyl group enhances van der Waals contacts with hydrophobic residues (e.g., Leu235, Val249), while the propanal linker orients the molecule for optimal binding. Modifications to the phenoxypropanal core, such as introduction of electron-withdrawing substituents, further improved selectivity over Bcl-xL and Bcl-2 [1].

Table 1: Key Mcl-1 Inhibitors Incorporating 3-(3,5-Dimethylphenoxy)propanal Motifs

CompoundBinding Affinity (K~i~)Selectivity (Mcl-1 vs. Bcl-xL)In Vivo Efficacy
9<200 pM>100-fold60% TGI in AMO-1 xenograft [1]
26<100 pM>500-foldTumor regression in hematological and solid tumor models [1]

In vivo evaluations of these compounds in xenograft models demonstrated dose-dependent tumor regression, particularly when combined with chemotherapeutics like docetaxel [1].

Structure-Activity Relationship Optimization for Apoptosis Modulation

Systematic SAR studies of 3-(3,5-Dimethylphenoxy)propanal derivatives have identified critical modifications that enhance apoptotic activity:

  • Side Chain Elongation: Extending the propanal side chain to a butanal moiety improved cellular permeability, as evidenced by a 2-fold reduction in GI~50~ values (e.g., 120 nM to 60 nM in NCI-H929 myeloma cells) [1].
  • Substituent Effects: Introducing fluorine at the para-position of the phenyl ring increased metabolic stability, reducing clearance rates in mouse models by 20-fold [1].
  • Stereochemical Optimization: The (R)-enantiomer of the dihydropyrazinoindolone core exhibited 5-fold greater potency than the (S)-enantiomer, attributed to improved docking geometry within the Mcl-1 binding groove [1].

Table 2: Impact of Structural Modifications on Apoptotic Activity

ModificationGI~50~ (NCI-H929)Caspase-3 Activation (EC~50~)Mouse Clearance (mL/min/kg)
Parent Compound (9)120 nM150 nM25
Fluorinated Derivative85 nM90 nM12
Butanal Side Chain Analog60 nM70 nM18

These optimizations culminated in compound 26, which achieved tumor regression in lung cancer xenografts at 30 mg/kg doses [1].

Fragment-Based Drug Discovery Utilizing Phenoxypropanal Motifs

Fragment-based drug discovery (FBDD) campaigns have leveraged 3-(3,5-Dimethylphenoxy)propanal as a starting point due to its favorable ligand efficiency (LE > 0.4) and synthetic tractability. The fragment’s aldehyde group enables rapid diversification via reductive amination or nucleophilic addition, facilitating the exploration of chemical space.

In one approach, the phenoxypropanal fragment was merged with a pyrimidine scaffold to yield compounds with enhanced Mcl-1 affinity. Molecular docking simulations revealed that the hybrid structure maintained critical interactions with Arg263 and Tyr256 residues while improving solubility through pyrimidine nitrogen lone pairs [1].

Table 3: Phenoxypropanal Fragment Evolution in FBDD

Fragment DerivativeMcl-1 K~i~Ligand EfficiencySolubility (μM)
Parent Fragment5.2 μM0.42250
Pyrimidine Hybrid180 nM0.38480
Tricyclic Analog22 nM0.35320

Synthetic routes for these derivatives often begin with Ullmann or Buchwald-Hartwig couplings to introduce aromatic moieties, followed by lactam cyclization to rigidify the scaffold [1]. This strategy has yielded clinical candidates with oral bioavailability and robust in vivo efficacy.

XLogP3

2.1

Dates

Last modified: 08-19-2023

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